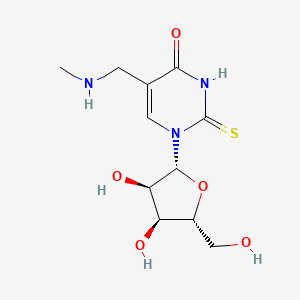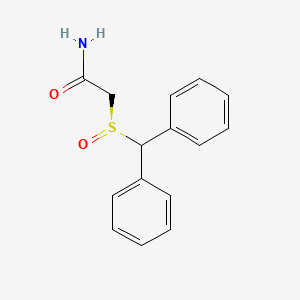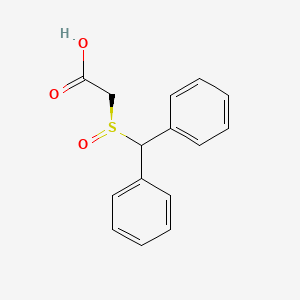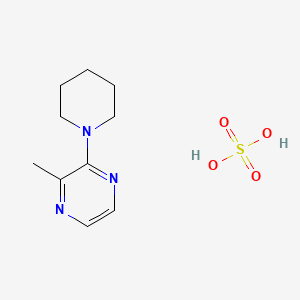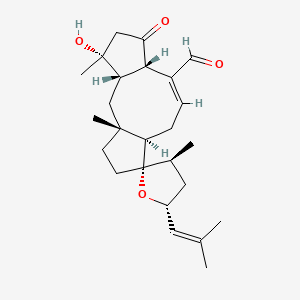
Ophioboline A
Vue d'ensemble
Description
Ophiobolin A is a fungal metabolite that is toxic to many crops and has been found to have antimicrobial and anticancer activity . It is a sesterterpenoid phytotoxin isolated from cochliobolus heterostrophus . It is also a calmodulin antagonist and inhibitor of big conductance Ca2±activated K+ channel (BKCa) activity .
Synthesis Analysis
The total synthesis of Ophiobolin A involves several steps. One of the key steps is the dehydrogenation at the site of C16 and C17 of both ophiobolin F and ophiobolin C, catalyzed by an unclustered oxidase OblC Au .Molecular Structure Analysis
Ophiobolins are characterized by a tricyclic 5-8-5 ring system derived from head-to-tail linkages of five isoprene units . The hydroxy group at C3 and an aldehyde at C21, as well as the A/B-cis ring structure, are indispensable for the strong activity of the ophiobolins .Chemical Reactions Analysis
Ophiobolin A reacts with the ethanolamine head group of phosphatidylethanolamine (PE) in human cells to form pyrrole-containing covalent cytotoxic adducts . These adducts lead to lipid bilayer destabilization .Physical And Chemical Properties Analysis
Ophiobolin A is a solid substance that is white to beige in color . It is stored at a temperature of -20°C and protected from light . Its empirical formula is C25H36O4 and its molecular weight is 400.55 .Applications De Recherche Scientifique
Activité anticancéreuse
L'ophioboline A a été identifiée comme ayant des effets anticancéreux potentiels. Des recherches indiquent qu'elle peut influencer la viabilité cellulaire et peut réduire la croissance globale des cellules cancéreuses de 50% à certaines concentrations .
Phytotoxiques fongiques
Initialement isolée en tant que phytotoxine fongique, l'this compound s'est avérée posséder d'autres activités biologiques au-delà de son rôle dans les interactions plante-champignon .
Régulation de la biosynthèse
Des facteurs environnementaux, en particulier la lumière, ont été trouvés pour jouer un rôle crucial dans la régulation de la biosynthèse de l'this compound par les champignons .
Voie de biosynthèse
Des études ont expliqué la voie de biosynthèse de l'this compound, identifiant les enzymes clés et les étapes impliquées dans sa production par certains champignons .
Cibles protéomiques
L'this compound possède de multiples entités électrophile qui peuvent réagir avec les acides aminés nucléophiles sur les protéines, mais ses cibles protéomiques et son mécanisme d'action restent à être entièrement compris .
Mécanisme D'action
Target of Action
Ophiobolin A, a sesterterpenoid fungal natural product, primarily targets calmodulin and the big conductance Ca2±activated K+ channel (BKCa) . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells, playing a pivotal role in the regulation of several cellular processes. BKCa, on the other hand, is a potassium channel that contributes to electrical signaling in many different cell types .
Mode of Action
Ophiobolin A interacts with calmodulin, resulting in the loss of the calmodulin’s ability to activate the phosphodiesterase . This interaction is irreversible and much faster in the presence of Ca2+ . Ophiobolin A also inhibits the activity of BKCa . Its anticancer activity may involve the inhibition of multiple oncogenic signaling pathways, including PI3K/mTOR, Ras/Raf/ERK, and CDK/RB .
Biochemical Pathways
Ophiobolin A affects several biochemical pathways. It induces autophagy and activates the mitochondrial pathway of apoptosis in human melanoma cells . The compound also covalently modifies phosphatidylethanolamine , a crucial component of cell membranes. This modification can disrupt normal cellular processes, leading to cell death.
Result of Action
The interaction of Ophiobolin A with its targets leads to a series of molecular and cellular effects. It induces autophagy, a cellular process that breaks down and recycles components of the cell . It also activates the mitochondrial pathway of apoptosis, leading to programmed cell death . These actions contribute to its potent anticancer activity.
Action Environment
Ophiobolin A is produced by different fungal pathogens, all belonging to the Bipolaris genus . These fungi attack essential cereals, such as rice and barley . The production and activity of Ophiobolin A can be influenced by environmental factors, including the presence of these host plants and specific conditions favorable for fungal growth.
Safety and Hazards
Propriétés
IUPAC Name |
(1'R,2S,3S,3'S,4'R,5R,7'S,8'E,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/b17-6-/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYYLZRWWNBROW-BDZRSQQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)[C@](CC4=O)(C)O)/C=O)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017596 | |
| Record name | Ophiobolin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4611-05-6 | |
| Record name | Ophiobolin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ophiobolin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ophiobolin a from helminthosporium sp. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






